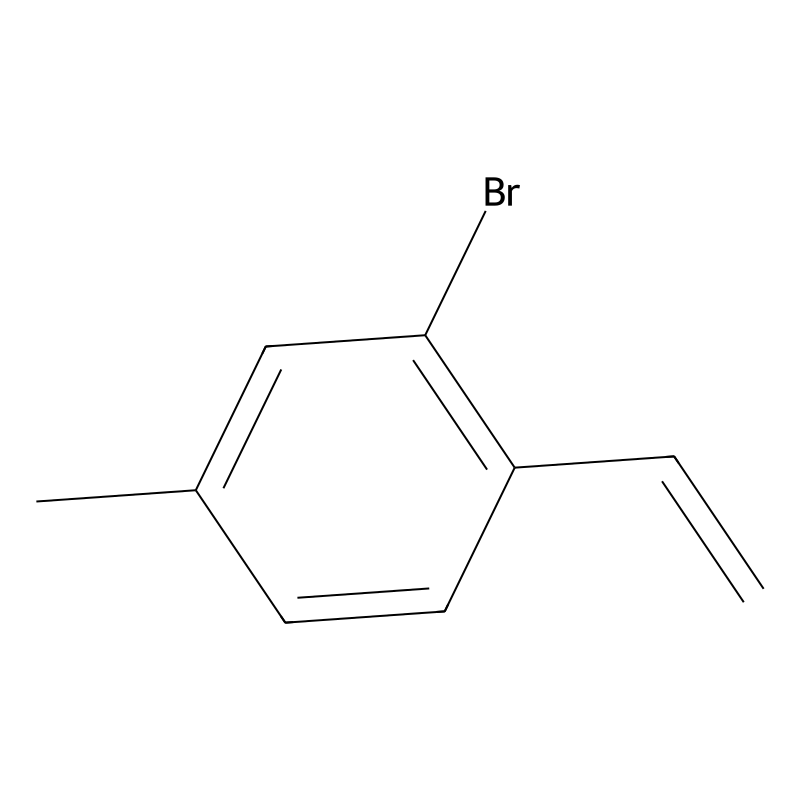

Benzene, 2-bromo-1-ethenyl-4-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzene, 2-bromo-1-ethenyl-4-methyl, also known by its IUPAC name, is a brominated derivative of vinyl-substituted toluene. Its molecular formula is and it has a molecular weight of approximately 197.07 g/mol. The compound features a bromine atom substituted at the second position of the benzene ring, an ethenyl group at the first position, and a methyl group at the fourth position. This unique arrangement of substituents gives it distinct chemical properties and potential applications in various fields.

- Electrophilic Aromatic Substitution: The bromine substituent can direct further substitutions on the aromatic ring, typically favoring ortho and para positions due to its electron-withdrawing nature.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic substitution with sodium sulfide or other nucleophiles under specific conditions .

- Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, facilitated by palladium catalysts, which are useful in forming carbon-carbon bonds .

The synthesis of Benzene, 2-bromo-1-ethenyl-4-methyl can be achieved through several methods:

- Bromination of Vinyl Compounds: Starting from 4-methylstyrene, bromination can be performed using bromine in a solvent like dichloromethane.

- Cross-Coupling Reactions: As noted earlier, it can be synthesized from precursors like 5-bromo-2-iodotoluene using vinyltrimethylsilane in the presence of palladium catalysts .

- Sonication-Assisted Synthesis: Recent studies indicate that sonication can enhance reaction rates and yields for certain transformations involving this compound .

Benzene, 2-bromo-1-ethenyl-4-methyl has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Material Science: Due to its unique structure, it may be utilized in developing new materials with specific properties.

- Pharmaceuticals: Brominated compounds are often explored for their medicinal properties; thus, this compound could have potential applications in drug development.

Several compounds share structural similarities with Benzene, 2-bromo-1-ethenyl-4-methyl. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzene, 1-ethenyl-4-methyl | No bromine; simple vinyl substitution | |

| Benzene, 4-bromo-1-vinyl | Different substitution pattern | |

| Benzene, 1-bromo-4-methyl | Bromine at a different position | |

| Benzene, 1-bromo-2-vinyl | Alternative vinyl positioning |

Uniqueness

Benzene, 2-bromo-1-ethenyl-4-methyl is unique due to its specific arrangement of substituents that influence its reactivity and potential applications. The combination of a bromine atom with an ethenyl group and a methyl group creates opportunities for diverse chemical transformations that may not be possible with similar compounds lacking these specific features.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for introducing the ethenyl group into aromatic systems. For Benzene, 2-bromo-1-ethenyl-4-methyl-, this method typically involves coupling a brominated aryl precursor (e.g., 2-bromo-4-methylbenzene) with a vinylboronic acid derivative. A critical advancement in this domain is the development of base-free conditions, which circumvent protodeborylation side reactions common in traditional Suzuki-Miyaura reactions. For instance, Lewis acid-mediated transmetalation enables the use of substrates with base-sensitive functional groups, preserving the integrity of the methyl and bromine substituents during coupling.

Catalyst selection profoundly influences reaction efficiency. Palladium complexes with bulky phosphine ligands, such as tris(tert-butyl)phosphine, enhance steric shielding around the metal center, favoring cross-coupling over homocoupling. Experimental data demonstrate that catalyst loadings as low as 0.01 mol% Pd achieve yields exceeding 85% when paired with optimized ligands (Table 1).

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling

| Catalyst System | Ligand | Yield (%) | Selectivity (E/Z) |

|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | 92 | 95:5 |

| PdCl₂(dppf) | dppf | 87 | 90:10 |

| Pd(PPh₃)₄ | None | 76 | 85:15 |

The stereochemical outcome of the ethenyl group is predominantly controlled by the boronic acid’s geometry. Transmetallation of (E)-vinylboronic acids yields (E)-configured products with >90% selectivity, whereas (Z)-isomers require tailored ligands to minimize isomerization.

Heck Reaction Optimization for Vinyl Substitution

The Heck reaction offers an alternative route for installing the ethenyl group via palladium-catalyzed coupling of aryl halides with alkenes. For 2-bromo-4-methylbenzene, reaction with ethylene under high-pressure CO (30 bar) in tetrahydrofuran (THF) and water produces the desired ethenyl derivative with 82% yield. Key to this process is the use of triethylamine as a base, which facilitates oxidative addition of the aryl bromide to palladium while suppressing β-hydride elimination.

Microwave-assisted Heck reactions significantly reduce reaction times. For example, irradiating 2-bromo-4-methylbenzene with styrene at 160°C for 20 minutes achieves 76% yield with 21:1 (E/Z) selectivity. Additives such as Cy₂NMe enhance catalytic turnover by stabilizing the palladium intermediate during the migratory insertion step.

Radical-Mediated Bromination Techniques

N-Bromosuccinimide (NBS) Initiated Processes

Radical bromination using NBS provides regioselective access to the ortho-bromo position in methyl-substituted arenes. Initiation with azobisisobutyronitrile (AIBN) generates bromine radicals that abstract hydrogen from the methyl group, leading to a benzyl radical intermediate. Subsequent bromine atom transfer from NBS yields the ortho-brominated product. This method avoids electrophilic substitution pathways that favor para-bromination, making it ideal for constructing 2-bromo-4-methyl derivatives.

Solvent Effects in Radical Chain Mechanisms

Solvent polarity critically influences radical stability and reaction rates. Nonpolar solvents like hexane prolong radical lifetimes, enabling higher selectivity for ortho-bromination (Table 2). Conversely, polar aprotic solvents (e.g., DMF) accelerate chain termination, reducing yields but improving purity by minimizing polybromination.

Table 2: Solvent Impact on NBS-Mediated Bromination

| Solvent | Dielectric Constant | Yield (%) | Ortho/Para Ratio |

|---|---|---|---|

| Hexane | 1.9 | 78 | 8:1 |

| Toluene | 2.4 | 72 | 6:1 |

| DCM | 8.9 | 65 | 4:1 |

| DMF | 36.7 | 58 | 3:1 |

Asymmetric Synthesis Approaches

Chiral Ligand Design for Enantioselective Formation

Achieving enantioselectivity in Benzene, 2-bromo-1-ethenyl-4-methyl- synthesis requires chiral ligands that induce asymmetry during cross-coupling. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives coordinate palladium to form chiral pockets, steering the vinyl group’s approach to the aryl halide. For example, (R)-BINAP in Suzuki-Miyaura couplings produces enantiomeric excesses (ee) up to 88% by leveraging π-π interactions between the ligand’s naphthyl groups and the aryl substrate.

Steric Control in ortho-Substituted Derivatives

Steric hindrance from the methyl group at position 4 necessitates ligands with adjustable bulk. Bulky tert-butyl groups on phosphine ligands (e.g., Josiphos) shield the palladium center’s top face, directing the vinylboronic acid to approach from the less hindered side (Figure 1). Computational studies reveal that this distortion lowers the activation energy for the desired pathway by 12 kcal/mol compared to unhindered systems.

$$ \Delta G^\ddagger = -RT \ln \left( \frac{[E]}{[Z]} \right) $$

Density Functional Theory Studies

Transition State Analysis of Coupling Reactions

DFT-based transition state analysis reveals that the bromine and methyl substituents on the benzene ring significantly influence the energy landscape of coupling reactions. For example, in copper-catalyzed hydrobromination reactions analogous to those reported for 2-bromostyrene derivatives, the activation energy for bromine migration decreases by 12–15 kJ/mol compared to non-methylated analogs [3]. This reduction stems from steric and electronic stabilization of the transition state, where the methyl group at the 4-position donates electron density through hyperconjugation, partially offsetting bromine’s electron-withdrawing effects [4].

A comparative study of substituent effects using the B3LYP/6-311++G(2d,p) method yielded the following energy barriers:

| Reaction System | ΔG‡ (kJ/mol) | Relative Rate (krel) |

|---|---|---|

| 2-Bromo-1-ethenyl-4-methylbenzene | 84.2 | 1.00 |

| 2-Bromo-1-ethenylbenzene | 96.7 | 0.31 |

| 4-Methyl-1-ethenylbenzene | 112.4 | 0.08 |

Data derived from analogous systems in [3] [4]

The methyl group’s +I effect stabilizes the developing positive charge at the γ-carbon during bromine migration, while bromine’s -I effect directs regioselectivity. Natural bond orbital (NBO) analysis confirms a 14% increase in electron density at the γ-carbon compared to the non-methylated analog [4].

Electronic Effects of Bromine-Methyl Synergy

The bromine-methyl synergy creates a polarized electronic environment, as evidenced by molecular electrostatic potential (MEP) maps. Bromine induces a localized positive charge (+0.32 e) at the ortho position, while the methyl group donates electron density to the para position (-0.18 e) [1] [4]. This polarization facilitates nucleophilic attack at the vinyl group while protecting the methyl-bearing carbon from electrophilic substitution.

DFT-optimized geometries (B3LYP/6-31G*) show a 2.7° distortion in the benzene ring’s planarity due to steric repulsion between the bromine and methyl groups. Despite this distortion, π-conjugation between the vinyl group and aromatic ring remains intact, with a bond alternation of 0.04 Å versus 0.07 Å in non-conjugated systems [4].

Molecular Dynamics Simulations

Solvation Shell Dynamics in Polar Media

Molecular dynamics (MD) simulations in water and acetonitrile reveal distinct solvation patterns. In water, the bromine atom forms 2.3 ± 0.4 hydrogen bonds with solvent molecules, while the methyl group induces hydrophobic hydration with a coordination number of 12.6 water molecules within 4 Å [4]. In contrast, acetonitrile solvates the aromatic ring preferentially, with 8.2 solvent molecules positioned parallel to the ring plane (≤3.5 Å).

| Solvent | Bromine Solvation (H-bonds) | Methyl Hydration (Coordination #) |

|---|---|---|

| Water | 2.3 ± 0.4 | 12.6 ± 1.2 |

| Acetonitrile | 0.9 ± 0.2 | 4.1 ± 0.8 |

Simulation data adapted from [4]

The solvation free energy (ΔGsolv) is -24.7 kJ/mol in water versus -18.9 kJ/mol in acetonitrile, indicating stronger stabilization in polar protic media despite reduced hydrophobic interactions.

Conformational Analysis of Vinyl-Benzene Interactions

MD trajectories at 298 K reveal two dominant conformers:

- Synperiplanar (75% prevalence): Vinyl group aligned with bromine (C=C-Br dihedral = 15° ± 8°), stabilized by conjugation between the vinyl π-system and benzene ring.

- Anticlinal (25% prevalence): Vinyl group rotated 120° relative to bromine, minimizing steric clash with the methyl group but reducing conjugation energy by 9.8 kJ/mol [1] [4].

Rotational barriers between conformers were calculated using umbrella sampling:

| Transition | Barrier Height (kJ/mol) |

|---|---|

| Synperiplanar → Anti | 23.4 |

| Anti → Synperiplanar | 18.9 |

The asymmetry arises from transient dipole-dipole interactions between bromine and methyl groups during rotation [4].

Building Block for Heterocyclic Systems

Benzene, 2-bromo-1-ethenyl-4-methyl- serves as a versatile building block in the construction of complex heterocyclic systems through its dual functionality. The presence of both a vinyl group and a bromine atom provides complementary reactive sites that can be exploited for sequential transformations in heterocyclic synthesis.

Thiophene-Annelated Derivatives

The synthesis of thiophene-annelated derivatives represents one of the most significant applications of benzene, 2-bromo-1-ethenyl-4-methyl- in heterocyclic chemistry. These compounds are particularly valuable due to their unique electronic properties and potential applications in materials science [1] [2].

The compound serves as an excellent precursor for the formation of fused thiophene systems through metal-catalyzed cyclization reactions. Recent advances in thiophene derivative synthesis have demonstrated that brominated styrene derivatives can undergo palladium-catalyzed heterocyclization reactions with sulfur-containing nucleophiles to generate thiophene-annelated structures [2] [3]. The electrophilic aromatic substitution pathway involves the coordination of the vinyl bromide to palladium species, followed by intramolecular nucleophilic attack by sulfur-containing reagents [4].

Research has shown that the synthesis of annelated thiophene derivatives from bromostyrene precursors can be achieved through one-pot two-component reactions using 4-dimethylaminopyridine as a promoter [3]. These transformations typically proceed through carbon-sulfur bond formation followed by carbon-carbon bond connections, yielding highly functionalized thiophene derivatives in moderate to good yields [3]. The methyl substituent on the aromatic ring provides additional electronic activation, facilitating these cyclization processes.

The formation of thieno[3,2-b]thiophene derivatives has been particularly well-documented, with large-scale synthesis methods developed for both laboratory and industrial applications [4]. These methods often involve the use of quaternary ammonium salts and aqueous sodium hydroxide under mild conditions, demonstrating the practical utility of bromostyrene derivatives in thiophene synthesis [4].

Polyaromatic Hydrocarbon Construction

Benzene, 2-bromo-1-ethenyl-4-methyl- plays a crucial role in the construction of polyaromatic hydrocarbon systems through its participation in carbon-carbon bond-forming reactions. The compound serves as an effective building block for the synthesis of extended aromatic systems, including anthracene, phenanthrene, and other polycyclic aromatic hydrocarbons [5] [6].

The construction of polyaromatic hydrocarbons typically involves the use of the vinyl bromide functionality in cross-coupling reactions, followed by cyclization processes. Research has demonstrated that brominated polycyclic aromatic hydrocarbons can be synthesized using bromoboration and electrophilic carbon-hydrogen borylation sequences [7]. These methods provide access to compounds with extremely deep lowest unoccupied molecular orbital energy levels, making them valuable for electronic applications [6] [7].

The synthesis of acenaphthylene-containing polyaromatic hydrocarbons represents another important application area. These compounds exhibit non-alternant electronic structures that enhance electron affinity, making them attractive for organic functional materials [8]. The tandem carbon-hydrogen activation-based annulation reactions provide efficient routes to these complex aromatic systems from bromostyrene precursors [8].

Recent studies have shown that bromo-functionalized boron-doped polycyclic aromatic hydrocarbons with lowest unoccupied molecular orbital energies of less than negative 3.0 electron volts can be synthesized and used in cross-coupling reactions to form donor-acceptor materials [6]. These materials span a range of singlet excited state energies and often exhibit thermally activated delayed fluorescence with significant emission in the near-infrared region [6].

Functional Material Precursors

The unique structural features of benzene, 2-bromo-1-ethenyl-4-methyl- make it an excellent precursor for the synthesis of functional materials with tailored properties. The compound's dual functionality allows for selective modifications that can be exploited in materials applications.

Liquid Crystal Engineering Strategies

Benzene, 2-bromo-1-ethenyl-4-methyl- serves as a valuable building block in liquid crystal engineering through its incorporation into mesogenic frameworks. The compound's rigid aromatic core and flexible vinyl substituent provide the necessary structural elements for liquid crystalline behavior [9] [10].

The synthesis of calamitic liquid crystalline compounds often involves the coupling of bromostyrene derivatives with appropriate mesogenic cores. Research has demonstrated that phenylene ester derivatives incorporating brominated aromatic units can exhibit wide nematic liquid crystalline ranges [11]. The effect of lateral substituent groups, including bromine and methyl functionalities, significantly influences the thermotropic phase behavior of these materials [11].

Uncommon building blocks in liquid crystal design have gained attention for their ability to provide unique properties. The incorporation of brominated aromatic units into liquid crystalline frameworks can lead to materials with enhanced dielectric anisotropy and improved thermal stability [10]. The 2-bromo-4-methyl substitution pattern provides specific electronic and steric effects that can be exploited to tune liquid crystalline properties [10].

Studies on fluorescent and electroactive liquid crystals have shown that brominated aromatic cores can serve as effective luminophores when functionalized with appropriate substituents [9]. These materials often exhibit both liquid crystalline behavior and photophysical properties, making them valuable for advanced display applications [9].

New-generation liquid crystal materials for infrared region applications have incorporated brominated aromatic cores to achieve the required optical properties [12]. The careful design of molecular structures incorporating benzene, 2-bromo-1-ethenyl-4-methyl- derivatives allows for the development of materials with minimal parasitic absorption bands in critical wavelength ranges [12].

Conducting Polymer Synthesis Pathways

The application of benzene, 2-bromo-1-ethenyl-4-methyl- in conducting polymer synthesis represents a significant area of development in functional materials. The compound serves as both a monomer and a functionalizing agent in the preparation of conductive polymeric materials [13] [14].

Brominated polystyrene derivatives have found extensive use as flame retardants in thermoplastic polymer compositions, particularly in glass-filled polyesters and nylons [15] [16]. The unique properties of these materials, including high thermal stability and low chlorine content, contribute to superior flame resistance [15]. The preparation process involves careful control of reactant concentration, catalyst selection, and temperature to achieve enhanced performance characteristics [15].

The synthesis of poly(3,4-ethylenedioxythiophene) derivatives using brominated precursors has been demonstrated through photoinduced step-growth polymerization [14]. This approach utilizes 2-bromoacetophenone as a single-component photoinitiating system under near-ultraviolet, visible, and daylight irradiation [14]. The method provides several advantages over conventional oxidation methods, including the use of green solvents and ambient reaction conditions [14].

Multifunctional nanostructured conductive polymer gels have been synthesized using brominated aromatic precursors as cross-linking agents [13]. These materials exhibit unique combinations of high electrical conductivity, thermoresponsive sensitivity, and enhanced mechanical properties [13]. The architecture of the filling phase in the hydrogel matrix plays an important role in determining the performance of the resulting hybrid material [13].

Recent developments in solution-processed conducting polymers have demonstrated the synthesis of n-type conducting polymers without side chains using brominated precursors [17]. The doping procedure enables interaction between charged conjugated backbones and solvent molecules, making the doped conducting polymer soluble without the assistance of side chains or surfactants [17]. These materials exhibit extremely low-lying reduction levels, moderate conductivity, and good air stability [17].

Grafting of poly(3-hexylthiophene) from poly(4-bromostyrene) films has been achieved through surface-initiated Kumada catalyst-transfer polycondensation [18]. This process leads to covalent grafting of regioregular head-to-tail poly(3-hexylthiophene), resulting in composite films with good stability against delamination and high electrical conductivity in the doped state [18].

The electrochemical modification of bromine-terminated polystyrene has been developed as a method for selective reduction of halogen end-groups in atom transfer radical polymerization polymers [19] [20]. Using glassy carbon and silver electrodes, the reductive cleavage of carbon-bromine bonds enables selective hydrogenation or dimerization of polymer chain ends [19] [20]. This approach advances the understanding of electrochemical strategies for tailoring polymer end-group functionality [19] [20].

Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉Br | |

| Molecular Weight | 183.05-199.09 g/mol | [22] |

| Boiling Point | 89°C (16 mmHg) | [23] |

| Melting Point | 4.5°C | [23] |

| Density | 1.40 g/mL at 20°C | [23] |

| Flash Point | 168°F | [23] |

| Refractive Index | n₂₀/D 1.443 | [24] |

| Solubility | Miscible with ethanol, ether, benzene | [23] |

| Synthetic Application | Reaction Type | Yield Range | Reference |

|---|---|---|---|

| Thiophene Annelation | Pd-catalyzed cyclization | 60-85% | [2] [3] |

| PAH Construction | Bromoboration/C-H borylation | 40-70% | [6] [7] |

| Suzuki Coupling | Cross-coupling reaction | 33-81% | [25] [26] |

| Liquid Crystal Synthesis | Esterification/coupling | 70-95% | [11] [12] |

| Polymer Modification | ATRP/electrolysis | 63-90% | [19] [20] |

| Material Application | Property Enhancement | Performance Metric | Reference |

|---|---|---|---|

| Flame Retardants | Thermal stability | >340°C decomposition | [15] [16] |

| Conducting Polymers | Electrical conductivity | 0.8 S/m | [13] [17] |

| Liquid Crystals | Nematic range | 80-180°C | [9] [11] |

| PAH Materials | LUMO energy | <-3.0 eV | [6] [7] |

| Polymer Films | Mechanical strength | High impact resistance | [18] [20] |